4-Chloro-3-fluorophenyl cyclopentyl ketone

Description

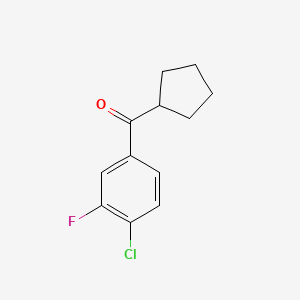

4-Chloro-3-fluorophenyl cyclopentyl ketone (C₁₂H₁₂ClFO) is a substituted aromatic ketone featuring a cyclopentyl group attached to a ketone moiety and a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position. Its IUPAC name is (4-chloro-3-fluorophenyl)-cyclopentylmethanone, with a molecular weight of 226.67 g/mol. This compound is structurally significant in pharmaceutical and materials chemistry due to the electron-withdrawing effects of Cl and F, which influence reactivity and binding properties .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACAMTZHFMXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642569 | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-60-1 | |

| Record name | (4-Chloro-3-fluorophenyl)cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloro-3-fluorophenyl cyclopentyl ketone involves several steps. One common method includes the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclopentylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-3-fluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-fluorophenyl cyclopentyl ketone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential effects on biological systems, including its interaction with cannabinoid receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of pain, inflammation, and other medical conditions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound binds to these receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Chloro-4-fluorophenyl Cyclopentyl Ketone (CAS 898791-62-3)

- Structure : Cl and F substituents are swapped (Cl at 3-position, F at 4-position).

- Impact : Altered electronic distribution due to meta/para substitution differences. Fluorine’s electronegativity at the para position may enhance resonance stabilization compared to the meta position .

4-Chloro-2-fluorophenyl Cyclopentyl Ketone (CAS Not Specified)

- Structure : F is at the 2-position instead of 3.

Cycloalkyl Variants

4-Chlorophenyl Cyclopropyl Ketone (CAS 6640-25-1)

- Structure : Cyclopropane replaces cyclopentane.

- Reactivity: Cyclopropane’s ring strain increases electrophilicity at the ketone carbon. Kinetic studies show a 0.12 relative rate (vs. acetophenone = 1.0) in sodium borohydride reductions at 0°C, lower than cyclopentyl analogs (0.36), due to competing strain effects .

4-Chloro-3-fluorophenyl Cyclohexyl Ketone

Aliphatic Ketone Analogs

4-Chloro-4′-Fluorobutyrophenone (CAS 3874-54-2)

- Structure : Aliphatic butyryl chain replaces cyclopentyl.

- Applications: Used in synthesis of fenofibrate derivatives. The flexible chain enhances solubility but reduces stereochemical control in reactions .

Key Data Table: Structural and Reactivity Comparisons

Biological Activity

4-Chloro-3-fluorophenyl cyclopentyl ketone (C₁₂H₁₂ClFO) is an organic compound notable for its unique structural characteristics, including a cyclopentyl ring and halogen substitutions on the phenyl group. With a molecular weight of 226.67 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves several chemical reactions that introduce the chlorinated and fluorinated groups onto the phenyl ring while forming the cyclopentyl ketone structure. The compound's structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors within the endocannabinoid system. These receptors play critical roles in regulating physiological processes such as pain perception, mood, and appetite. By binding to these receptors, the compound may modulate their activity, leading to various biological effects.

Biological Activity Insights

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant biological properties. Notably, halogenated phenyl ketones are known for their antibacterial and antifungal activities. The following table summarizes some key structural analogs and their reported biological activities:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 4-Chloro-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClFO | Antimicrobial properties |

| 4-Bromo-3-fluorophenyl cyclopentyl ketone | C₁₂H₁₂BrFO | Antifungal activity |

| 2-Chloro-5-fluorophenyl cyclopentyl ketone | C₁₂H₁₂ClFO | Inhibitory effects on certain bacterial strains |

Case Studies and Research Findings

- Cannabinoid Receptor Interaction : Research indicates that compounds similar to this compound can interact with cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and anti-inflammatory therapies.

- Antimicrobial Activity : A study on halogenated phenolic compounds found that they exhibit broad-spectrum antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

- Therapeutic Potential : The ongoing research explores its potential as a therapeutic agent in treating conditions such as chronic pain and inflammation due to its mechanism of action involving cannabinoid receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.